1,4,9-Trichlorodibenzofuran
Description
Chemical Identity and Classification
1,4,9-Trichlorodibenzofuran has the molecular formula C₁₂H₅Cl₃O and a molecular weight of 271.526 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound , and it is identified by the CAS Registry Number 70648-19-0 . The compound’s structure consists of two benzene rings fused to a central furan ring, with chlorine atoms occupying the 1,4,9 positions (Figure 1).
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₅Cl₃O | |
| Molecular Weight | 271.526 g/mol | |
| CAS Number | 70648-19-0 | |
| SMILES Notation | C1=CC2=C(C(=C1)Cl)C3=C(C=CC(=C3O2)Cl)Cl |
The compound’s structural isomerism places it among 136 possible tetra- to octa-chlorinated dibenzofuran congeners, each differing in chlorine substitution patterns.
Historical Context and Background
This compound was first identified as a byproduct of industrial processes involving chlorinated compounds, such as pentachlorophenol (PCP) production and waste incineration. Its detection in environmental samples gained prominence in the late 20th century, coinciding with increased scrutiny of dioxin-like pollutants following incidents like the Agent Orange contamination during the Vietnam War. Analytical advancements in gas chromatography-mass spectrometry (GC-MS) enabled precise identification of its congener-specific profile in complex mixtures.
Significance in Environmental Chemistry
This compound is classified as a low-chlorinated PCDF , which influences its environmental behavior:
- Formation Pathways :
- Environmental Persistence :
- Mobility :
Table 2: Environmental Fate Parameters
| Parameter | Value | Source |
|---|---|---|
| Soil Half-Life | 563–7,300 days | |
| Photodegradation Rate | 1.2–9.6 hours (in air) | |
| Log Kow | ~6.2 (estimated) |
Position Among Chlorinated Dibenzofuran Congeners
This compound occupies a unique niche within the PCDF congener spectrum:
- Chlorination Pattern :
- Analytical Challenges :
- Congener-Specific Trends :
Table 3: Comparative Chlorination Patterns
| Congener | Chlorine Positions | Relative Abundance in PCP* |
|---|---|---|
| This compound | 1,4,9 | 0.2–1.5% |
| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8 | <0.1% |
| Octachlorodibenzofuran | All positions | 60–80% |
*Data from technical pentachlorophenol samples.
Properties
IUPAC Name |
1,4,9-trichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-2-1-3-9-10(6)11-7(14)4-5-8(15)12(11)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUPBVXKLTYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(C=CC(=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220929 | |
| Record name | 1,4,9-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-13-4 | |
| Record name | 1,4,9-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,9-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,9-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5BAW15Q70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,9-Trichlorodibenzofuran can be synthesized through various chlorination reactions of dibenzofuran. The chlorination process typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans, including this compound, is not common due to their toxic nature. These compounds are often produced as by-products in processes involving chlorinated compounds, such as the manufacture of certain pesticides and the incineration of chlorine-containing materials .
Chemical Reactions Analysis
Types of Reactions
1,4,9-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxygenated derivatives.
Reduction: This can result in the removal of chlorine atoms.
Substitution: Chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less chlorinated compounds .
Scientific Research Applications
1,4,9-Trichlorodibenzofuran has been studied for its environmental impact and toxicological properties. It is used in research to understand the behavior of polychlorinated dibenzofurans in the environment and their effects on human health. Additionally, it serves as a model compound for studying the mechanisms of action of similar toxicants .
Mechanism of Action
The toxic effects of 1,4,9-Trichlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates transcription of genes involved in xenobiotic metabolism, leading to various toxicological outcomes . This pathway is similar to that of other dioxin-like compounds.
Comparison with Similar Compounds
Structural Isomerism and Chlorination Patterns
PCDFs exhibit 135 possible congeners due to variable chlorine substitution patterns. Key structural analogs of 1,4,9-TrCDF include:
- 2,4,8-Trichlorodibenzofuran (2,4,8-TrCDF): Chlorines at 2-, 4-, and 8-positions .
- 2,3,8-Trichlorodibenzofuran (2,3,8-TrCDF): Chlorines at 2-, 3-, and 8-positions .
- 1,3,4,9-Tetrachlorodibenzofuran (1,3,4,9-TeCDF): Additional chlorine at the 3-position .
Chlorine positions significantly influence molecular symmetry, dipole moments, and interactions with biological receptors. For example, lateral chlorination (e.g., 2,3,7,8-positions) enhances aryl hydrocarbon receptor (AhR) binding and toxicity, while non-lateral substitutions (e.g., 1,4,9) reduce these effects .
Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected PCDFs
- Volatility : 2,4,6-TrCDF exhibits higher vapor pressure than 2,4,8-TrCDF, likely due to reduced molecular symmetry .
- Henry’s Law Constant : Higher values (e.g., 4.2 × 10⁻¹ for 2,4,6-TrCDF) indicate greater air-water partitioning, suggesting increased atmospheric mobility .
Toxicity Profiles
Table 2: Toxicity of Selected PCDFs (log(1/EC₅₀))
| Compound | log(1/EC₅₀) | Relative Toxicity |
|---|---|---|
| 1,4,9-TrCDF | No data | Inferred low |
| 2,3,8-TrCDF | 6.00 | Moderate |
| 2,6,7-TrCDF | 6.35 | High |
| 2,3,4-TrCDF | 4.72 | Low |
| 2,4,8-TrCDF | No data | Suspected moderate |
- Lateral chlorination (e.g., 2,3,7,8-positions) correlates with high toxicity due to AhR activation . Non-lateral substitutions (e.g., 1,4,9) likely reduce toxicity, as seen in 2,3,4-TrCDF (log(1/EC₅₀) = 4.72) .
Environmental Fate and Biodegradation
- Persistence : Chlorination at sterically hindered positions (e.g., 1,4,9) may reduce microbial degradation efficiency. For example, 2,4,8-TrCDF is degraded by Trametes versicolor fungi by ~46% in 30 days, with optimization (e.g., glucose addition) improving degradation to 59% .
- Soil vs. Aquatic Systems : Higher Henry’s Law constants (e.g., 3.2 × 10⁻¹ for 2,4,8-TrCDF) suggest preferential partitioning into air, whereas lower values favor water retention .
Biological Activity
1,4,9-Trichlorodibenzofuran (TCDF) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and environmental impact. This article explores the biological effects of TCDF, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
This compound is part of the dibenzofuran family, characterized by a fused benzene and furan ring structure with three chlorine atoms substituted at the 1, 4, and 9 positions. Its molecular formula is C12H7Cl3O. The unique substitution pattern influences its chemical reactivity and biological interactions.
The biological activity of TCDF is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TCDF activates transcription of genes involved in xenobiotic metabolism, leading to various toxicological outcomes. This mechanism is similar to other chlorinated dibenzofurans but varies in potency and effects.
Health Effects
Research indicates that TCDF can induce several adverse health effects:
- Endocrine Disruption : TCDF has been shown to affect hormone levels and disrupt endocrine functions in various animal models. For instance, studies have reported decreases in serum thyroid hormone levels in rats exposed to TCDF .
- Immunotoxicity : Exposure to TCDF has been linked to immunological effects such as thymic atrophy and altered immune responses in animal studies .
- Carcinogenic Potential : While direct evidence of carcinogenicity in humans is limited, animal studies suggest that TCDF may promote tumor development under certain conditions .
Case Studies
Several studies have evaluated the biological effects of TCDF:
- Promotion of Preneoplastic Foci : A study demonstrated that when rats were administered TCDF alongside a carcinogen (diethylnitrosamine), there was a significant increase in preneoplastic foci in the liver, indicating a potential role in tumor promotion .
- Aryl Hydrocarbon Hydroxylase Activity : Another investigation assessed the induction of aryl hydrocarbon hydroxylase (AHH) activity in rat liver cells treated with TCDF. The results showed a dose-dependent increase in enzyme activity, suggesting that TCDF can enhance metabolic activation pathways associated with xenobiotics .
Comparative Biological Activity
To better understand the biological activity of TCDF relative to other similar compounds, a comparison table is provided below:
| Compound | Aryl Hydrocarbon Receptor Activation | Endocrine Disruption | Immunotoxicity | Carcinogenic Potential |
|---|---|---|---|---|
| This compound | Moderate | Yes | Yes | Possible |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | High | Yes | Yes | Confirmed |
| 2,4,8-Trichlorodibenzofuran | Low | Yes | No | Uncertain |
Environmental Impact
TCDF is also studied for its environmental persistence and bioaccumulation potential. Its stability in various environmental conditions raises concerns regarding long-term exposure risks to wildlife and humans. Research into bioremediation strategies for chlorinated compounds indicates potential pathways for microbial degradation of TCDF.
Q & A
Q. What analytical methodologies are recommended for detecting 1,4,9-Trichlorodibenzofuran in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard. Use a DB-5MS capillary column (60 m × 0.25 mm × 0.25 μm) for isomer separation, and employ isotope-labeled internal standards (e.g., -labeled analogs) to correct for matrix effects and recovery losses . Calibration curves should span 0.1–100 pg/μL, with a limit of detection (LOD) ≤ 0.05 pg/μL. Sample preparation requires Soxhlet extraction with toluene, followed by silica gel cleanup to remove interfering hydrocarbons .
Q. How can researchers ensure positional purity during the synthesis of this compound?
Controlled chlorination of dibenzofuran precursors using FeCl as a catalyst at 150–200°C ensures regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. Confirm purity via -NMR (absence of non-target proton signals) and high-resolution MS (mass accuracy < 2 ppm). For trace impurities, employ preparative HPLC with a C18 column and acetonitrile/water gradient .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
Use human hepatoma (HepG2) cells or primary rat hepatocytes to assess cytochrome P450 (CYP1A1/1B1) induction via ethoxyresorufin-O-deethylase (EROD) assays. Dose-response curves (0.1–100 nM) should include co-exposure with aryl hydrocarbon receptor (AhR) antagonists (e.g., CH-223191) to confirm mechanistic specificity .
Advanced Research Questions
Q. How do substituent patterns influence the environmental persistence of this compound compared to other trichloro isomers?
The 1,4,9-substitution confers higher lipophilicity (log ≈ 6.8) and resistance to microbial degradation compared to 2,4,8-Trichlorodibenzofuran (log ≈ 6.2). Conduct anaerobic sediment microcosm studies spiked with 10–100 ng/g of the compound. Monitor degradation via GC-MS over 90 days; this compound typically shows <5% degradation, whereas 2,4,8-isomers degrade 15–20% under identical conditions .
Q. What experimental strategies mitigate contradictions in reported toxic equivalency factors (TEFs) for this compound?
Discrepancies arise from differences in assay systems (e.g., in vitro vs. in vivo) and AhR binding affinity measurements. Standardize TEF determination using:
- Recombinant AhR luciferase reporter assays (HepG2 cells) with TCDD as a reference.
- Comparative molecular docking simulations (PDB ID: 1X0A for AhR ligand-binding domain) to predict binding modes. Meta-analyses of existing data should weight studies using OECD guidelines (e.g., TG 455) and exclude non-peer-reviewed sources .
Q. How can researchers model the long-range atmospheric transport potential of this compound?
Apply the TaPL3 model (TaPL3 v2.1) with input parameters:
- Vapor pressure: Pa (estimated via EPI Suite).
- Half-life in air: 12 days (OH radical reaction rate). Sensitivity analysis should compare outputs to field data from Arctic monitoring stations, where lower chlorinated analogs (e.g., 2,4,8-Trichlorodibenzofuran) show higher mobility .
Data Interpretation and Validation
Q. What statistical approaches resolve variability in environmental monitoring data for this compound?
Use robust regression models (e.g., Theil-Sen estimator) to handle non-detects (<LOD). For spatial trends, apply kriging interpolation with variograms adjusted for sampling density. Confirm source apportionment via positive matrix factorization (PMF) using congener-specific profiles from industrial emissions .
Q. How should researchers validate novel biomarkers for this compound exposure in wildlife?
Combine transcriptomic (RNA-seq of liver tissue) and metabolomic (LC-QTOF-MS) profiling in model species (e.g., zebrafish). Key biomarkers include:
- Upregulation of CYP1A and AHRR genes.
- Perturbations in arachidonic acid metabolism. Validate specificity using controlled dosing studies and cross-species homology analysis .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
